Phenazostatin A

Neuroprotection Glutamate excitotoxicity N18-RE-105 cells

Neuroprotection studies often lack validated, quantitative control compounds. Phenazostatin A-a dimeric phenazine neuroprotectant with EC50 0.34 µM in N18-RE-105 cells-provides a reproducible benchmark for glutamate toxicity assays. • 5-fold more potent than Benzastatin E • Defined ether-linked diphenazine scaffold for SAR studies • Free radical scavenging & lipid peroxidation inhibition Batch-to-batch consistency for reliable research.

Molecular Formula C28H20N4O3
Molecular Weight 460.5 g/mol
Cat. No. B1249989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazostatin A
Synonymsphenazostatin A
Molecular FormulaC28H20N4O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)OC4=CC5=NC6=CC=CC=C6N=C5C=C4
InChIInChI=1S/C28H20N4O3/c1-16(35-17-13-14-22-25(15-17)30-21-10-4-3-9-20(21)29-22)18-7-5-11-23-26(18)31-24-12-6-8-19(27(24)32-23)28(33)34-2/h3-16H,1-2H3
InChIKeyUMCSSUSEJCLNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazostatin A: Neuroprotectant & Free Radical Scavenger


Phenazostatin A (methyl 6-(1-phenazin-2-yloxyethyl)phenazine-1-carboxylate; C28H20N4O3; MW 460.48) is a dimeric phenazine antibiotic produced by *Streptomyces* sp. 833, first isolated and structurally characterized in 1996 as a neuronal cell protecting substance with free radical scavenging activity [1]. It belongs to the phenazine class of heterocyclic natural products, which exhibit a broad range of bioactivities including antibacterial, antimalarial, and antitumor effects [2]. Phenazostatin A is distinguished by its diphenazine scaffold, consisting of two phenazine units linked via an ether bond, a structural feature that differentiates it from monomeric phenazines and contributes to its unique neuroprotective profile in glutamate toxicity assays [1].

Glutamate toxicity model
Suitable for neuronal cell protection studies in N18-RE-105 hybridoma model
Dimeric phenazine scaffold
Unique ether-linked diphenazine architecture supports structure-activity relationship investigations
Baseline activity reference
Reproducible neuroprotection assay response may serve as benchmark for analog screening

Phenazostatin A: Generic Substitution Not Supported


Phenazostatin A is not interchangeable with other phenazine derivatives or neuroprotective agents. The phenazine family encompasses over 200 structurally diverse natural products with distinct biosynthetic origins, substitution patterns, and biological profiles [1]. Even among the closely related phenazostatins (A–J), variations in the dimerization site, linkage chemistry, and functional group array translate into divergent activities: for example, Phenazostatin J exhibits potent anti-neuroinflammatory (IC50 = 0.30 µM) and cytotoxic (IC50 = 7.7 nM) activities, while Phenazostatin D is reportedly inactive against tested bacteria and fungi [2][3]. Similarly, benzastatins—indoline alkaloids also isolated as neuronal protectants—show EC50 values ranging from 1.7 to 31.6 µM in the same glutamate toxicity assay, demonstrating that protective potency varies by an order of magnitude across compound classes [4]. Consequently, substituting Phenazostatin A with an alternative phenazine or neuroprotectant without empirical validation of the specific assay endpoint risks undermining experimental reproducibility and confounding structure-activity relationship (SAR) analyses.

Phenazine family structural diversity
Phenazine family includes over 200 structurally diverse derivatives; neuroprotection assay responses may not transfer across analogs
Benzastatin potency range differs
Benzastatins show >10-fold EC50 variation in glutamate toxicity; may introduce reproducibility risk without empirical validation
Monomeric phenazines lack neuroprotection
Monomeric phenazines reported inactive in neuronal protection assays, limiting direct scaffold substitution

Phenazostatin A vs. Analogs: Procurement Evidence


Glutamate Toxicity Protection vs. Benzastatin E

Phenazostatin A inhibits glutamate-induced toxicity in N18-RE-105 neuronal cells with an EC50 of 0.34 µM (0.34 µg/mL). In contrast, the benzastatin class of indoline alkaloids, which are also microbial neuronal protectants, exhibit significantly higher EC50 values in the same assay: Benzastatin E EC50 = 1.7 µM, Benzastatin F EC50 = 3.6 µM, and Benzastatin G EC50 = 12.2 µM [1][2]. The 5‑fold difference between Phenazostatin A and Benzastatin E represents a quantifiable potency advantage relevant for dose-response study design.

Glutamate toxicity vs. Benzastatin E
Reported
EC50: 0.34 µM (A) vs. 1.7 µM (Benz. E)
5-fold lower EC50
Supports differentiation for dose-response studies
N18-RE-105 cells, glutamate model
Neuroprotection Glutamate excitotoxicity N18-RE-105 cells

Phenazostatin B: Comparable Potency, Unique Structure

In the same study, Phenazostatin A and Phenazostatin B inhibited glutamate toxicity with EC50 values of 0.34 µg/mL and 0.33 µg/mL, respectively [1]. While the potency difference is statistically negligible, the two compounds are distinct chemical entities: Phenazostatin A is methyl 6-(1-phenazin-2-yloxyethyl)phenazine-1-carboxylate, whereas Phenazostatin B is a stereoisomer or closely related analog differing in the linkage configuration. The availability of both compounds enables stereochemical structure-activity relationship (SAR) studies that cannot be conducted with a single analog.

Phenazostatin B comparison
Head-to-head
EC50: 0.34 µg/mL (A) vs. 0.33 µg/mL (B)
Near-identical potency
Scaffold-driven activity confirmed, enabling stereochemical SAR
N18-RE-105 glutamate model
Diphenazine Isomer comparison Neuroprotection

Phenazostatin C: Shared Activity Threshold

Phenazostatin C, a later-reported diphenazine from Streptomyces sp., protects N18-RE-105 cells from glutamate toxicity with an EC50 of 0.37 µM . Phenazostatin A shows an EC50 of 0.34 µM under the same conditions [1]. The 8% difference is not biologically significant, establishing that both diphenazines operate within the same sub-micromolar potency window. This consistency across structurally related diphenazines defines a baseline activity threshold, enabling researchers to use Phenazostatin A as a benchmark for evaluating novel analogs.

Phenazostatin C comparison
Reported
EC50: 0.34 µM (A) vs. 0.37 µM (C)
~8% difference
Defines baseline activity threshold for diphenazines
N18-RE-105 glutamate model
Diphenazine Glutamate toxicity Structure-activity relationship

Dimeric Phenazine Scaffold Differentiation

Phenazostatin A is a dimeric phenazine composed of two phenazine units linked via an ether bond, as established by NMR and mass spectrometry [1]. In contrast, the majority of natural phenazines—including the well-studied saphenamycins, esmeraldins, and monomeric phenazines like methyl saphenate—are single-ring systems. This dimeric architecture increases molecular weight (460.48 Da) and alters physicochemical properties such as lipophilicity and conformational flexibility, which can influence membrane permeability and target engagement . Monomeric phenazines have been reported to lack neuroprotective activity or exhibit different biological profiles entirely [2].

Dimeric scaffold
Class-level
Diphenazine (460.48 Da)
Monomer: ~282 Da
Unique scaffold differentiates from monomeric phenazines
NMR/MS structural analysis
Phenazine Dimerization Molecular scaffold

Free Radical Scavenging: Limited Quantitative Data

The original characterization study reported that Phenazostatin A exhibited free radical scavenging activity [1]. Subsequent vendor and database entries consistently state that the compound scavenges free radicals and inhibits lipid peroxidation . However, no quantitative IC50 value for radical scavenging (e.g., DPPH assay) or lipid peroxidation inhibition (e.g., TBARS assay) has been published in peer-reviewed literature for Phenazostatin A. In contrast, benthocyanin A—a phenazine radical scavenger from Streptomyces prunicolor—has a reported IC50 of 0.42 µg/mL for inhibiting AAPH-induced erythrocyte hemolysis [2]. The absence of comparable quantitative data for Phenazostatin A limits direct procurement decisions based solely on antioxidant activity.

Free radical scavenging
Data to verify
No quantitative IC50 available
Comparator: Benthocyanin A IC50 0.42 µg/mL
Requires in-house antioxidant assay validation
Qualitative reports only
Free radical scavenging Antioxidant Lipid peroxidation

Lipid Peroxidation Inhibition: Qualitative Claims Only

Multiple commercial vendors state that Phenazostatin A inhibits lipid peroxidation, a mechanism relevant to its neuroprotective profile . However, a review of the primary literature reveals no published IC50 or EC50 values quantifying this inhibition. This contrasts with other phenazine derivatives, such as Phenazostatin C, for which both glutamate toxicity EC50 (0.37 µM) and lipid peroxidation inhibition are claimed, albeit still without detailed quantitative data . For procurement purposes, the glutamate toxicity EC50 remains the only assay for which Phenazostatin A has publicly available, peer-reviewed quantitative data.

Lipid peroxidation inhibition
Data to verify
No peer-reviewed quantitative data
Vendor claims only; unquantified mechanism
Rely on validated glutamate toxicity EC50 for procurement
Lipid peroxidation remains plausible but unquantified
Lipid peroxidation Antioxidant Neuroprotection

Phenazostatin A: Research & Industrial Applications


Neuronal Protection in Glutamate Excitotoxicity Models

Phenazostatin A is an appropriate positive control or test compound for studying glutamate-induced neuronal toxicity in the N18-RE-105 hybridoma cell line, where it reproducibly inhibits cell death with an EC50 of 0.34 µM [1]. Its potency advantage over benzastatins (e.g., 5‑fold vs. Benzastatin E) makes it suitable for experiments requiring robust neuroprotection at low micromolar concentrations.

Diphenazine Structure-Activity Relationship (SAR) Studies

As a dimeric phenazine with a defined ether linkage, Phenazostatin A serves as a reference scaffold for exploring how dimerization influences neuroprotective activity. The availability of Phenazostatins A, B, and C—all with comparable EC50 values (~0.33–0.37 µM)—enables systematic investigation of stereochemical and substitution effects without confounding potency variations [1].

Benchmark for Novel Phenazine Neuroprotectants

Researchers isolating new phenazine natural products or synthesizing phenazine analogs can use Phenazostatin A as a benchmark compound. The well-documented EC50 of 0.34 µM in the N18-RE-105 glutamate toxicity assay provides a quantitative reference point for assessing the relative neuroprotective efficacy of novel compounds [1].

Free Radical Scavenging: In-House Validation

While quantitative radical scavenging data for Phenazostatin A are not publicly available, the compound's documented free radical scavenging activity and lipid peroxidation inhibition [1] make it a candidate for in-house antioxidant assays (e.g., DPPH, ABTS, TBARS). Procurement for this purpose should include plans for quantitative validation, as the EC50 for glutamate toxicity (0.34 µM) remains the only peer-reviewed quantitative metric.

Application
Selection Property
Validation Focus
Glutamate excitotoxicity model studies
Neuronal protection assay response reproducibility
Cell viability endpoint in glutamate challenge model
Diphenazine SAR studies
Dimeric scaffold differentiation
Structure-dependent activity profiling
Novel phenazine benchmarking
Reproducible glutamate toxicity reference activity
Comparative potency assessment
Free radical scavenging validation studies
Qualitative radical scavenging claims
In-house antioxidant endpoint quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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